Cas no 1052-38-6 (Bismarck Brown Y)
Bismarck Brown Y structure
Product Name:Bismarck Brown Y
Bismarck Brown Y Chemical and Physical Properties
Names and Identifiers
-
- Bismarck Brown Y
- 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine
- SOLVENT BROWN 41
- 4,4'-m-Phenylenbisazo-bis-m-phenylendiamin
- 4,4'-Propandiyldioxy-bis-m-phenylendiamin
- 4,4'-propanediyldioxy-bis-m-phenylenediamine
- VESUVIN
- VESUVINE
- CI 21000
- C.I.20000
- VESUVINE G
- BASIC BROWN
- CI NO 21000
- BASIC BROWN G
- LEATHER BROWN
- BISMARCK BROWN
- CHEBI:87654
- Q27159807
- EINECS 213-888-1
- C.I. Basic Brown 1
- DTXSID6043753
- C.I. Solvent Brown 41
- BDFZFGDTHFGWRQ-OGGGYYITSA-N
- 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-
- 911CR7FM6S
- 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(azo))bis-
- Bismark brown Y free base
- 4,4'-1,3-Phenylenebis(azo)bisbenzene-1,3-diamine
- 8005-77-4
- Bismack brown Y- parent
- SCHEMBL2465612
- Q27271354
- NS00077554
- 4,4'-(1,3-Phenylenebis(azo))bisbenzene-1,3-diamine
- 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
- 4,4'-(1,3-Phenylenebis(diazene-2,1-diyl))bis(benzene-1,3-diamine)
- NS00020133
- C.I. 21000:1
- UNII-911CR7FM6S
- Bismark brown Y base
- Bismark brown Y (Salt/Mix)
- FT-0623122
- SCHEMBL12954921
- 1,3-Bis(2,3-diaminophenylazo)benzene hydrochloride (Salt/Mix)
- 4,4'-(1,3-PHENYLENEBIS(AZO))BIS(BENZENE-1,3-DIAMINE)
- 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(2,1-diazenediyl))bis-
- CI SOLVENT BROWN 41
- 1052-38-6
- 4,4'-(1,3-Phenylenebis(azo))bis(1,3-benzenediamine)
- W-109631
- 4,4'-[1,3-phenylenebis(diazene-2,1-diyl)]di(benzene-1,3-diamine)
- M-PHENYLENEDIAMINE, 4,4'-(M-PHENYLENEBISAZO)BIS-
-
- Inchi: 1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2/b25-23+,26-24+
- InChI Key: BDFZFGDTHFGWRQ-OGGGYYITSA-N
- SMILES: N(/C1C=CC(=CC=1N)N)=N\C1C=CC=C(C=1)/N=N/C1C=CC(=CC=1N)N
Computed Properties
- Exact Mass: 346.16500
- Monoisotopic Mass: 346.16544261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 5
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 154Ų
Experimental Properties
- Melting Point: 222 C (dec.)
- PSA: 153.52000
- LogP: 7.17100
Bismarck Brown Y Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 22-24/25-36-26
-
Hazardous Material Identification:
Bismarck Brown Y Related Literature
-
Kayrel E. K. Edwards,Ozzy Mermut,William J. Pietro,Christopher J. Barrett Phys. Chem. Chem. Phys. 2023 25 5673
-
M. F. S. Teixeira,M. M. Barsan,C. M. A. Brett RSC Adv. 2016 6 101318
-
K. E. Edwards,M. Kim,T. H. Borchers,C. J. Barrett Mater. Adv. 2022 3 6222
-
Wei Wei,Rongjie Lu,Haojie Xie,Yifan Zhang,Xue Bai,Li Gu,Rui Da,Xiaoya Liu J. Mater. Chem. A 2015 3 4314
-
Edward P. Randviir,Craig E. Banks Anal. Methods 2022 14 4602
1052-38-6 (Bismarck Brown Y) Related Products
- 367-34-0(2,4,5-Trifluoroaniline)
- 785-30-8(4-amino-N-(4-aminophenyl)benzamide)
- 99-88-7(4-Isopropylaniline)
- 103-70-8(Formanilide)
- 8004-91-9(Aniline Blue (spirit soluble))
- 87-17-2(Salicylanilide)
- 3862-73-5(benzenamine, 2,3,4-trifluoro-)
- 10114-58-6(Bismarck Brown Y)
- 626-01-7(3-Iodoaniline)
- 603-34-9(Triphenylamine)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk